molecular formula C13H17NO3 B8066484 benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate

benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate

Cat. No.: B8066484
M. Wt: 235.28 g/mol
InChI Key: BOLLUGKKOBOJGH-VXGBXAGGSA-N
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Description

Benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate is a chiral carbamate derivative featuring a cyclopentane ring substituted with a hydroxyl group at the 3-position and a benzyl carbamate moiety at the 1-position. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 247.29 g/mol. The compound’s (1R,3R) stereochemistry is critical for its interactions in asymmetric synthesis and pharmaceutical applications, where it may serve as a building block for drug candidates or a protecting group in organic reactions .

Properties

IUPAC Name

benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLLUGKKOBOJGH-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (1R,3R)-3-Hydroxycyclopentylamine

The stereoselective synthesis of the amine precursor is critical for ensuring the desired (1R,3R) configuration. Two primary methods are employed:

Asymmetric Catalytic Hydrogenation :
A cyclopentenone derivative is subjected to asymmetric hydrogenation using a chiral catalyst such as (R,R)-DuPHOS-Rh. This method achieves enantiomeric excess (ee) values exceeding 95% under optimized conditions (20–50 bar H₂, 25–40°C, ethanol solvent).

Enzymatic Resolution :
Racemic 3-hydroxycyclopentylamine is treated with a lipase enzyme (e.g., Candida antarctica lipase B) in the presence of an acyl donor. The enzyme selectively acylates one enantiomer, allowing separation of the desired (1R,3R)-isomer via chromatography.

Carbamate Formation

The amine intermediate is reacted with benzyl chloroformate under Schotten-Baumann conditions:

Reaction Protocol :

  • Solvent : Dichloromethane (DCM) or acetonitrile.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproduct.

  • Temperature : 0–25°C (room temperature preferred for scalability).

  • Molar Ratio : 1:1.1 (amine to benzyl chloroformate) to ensure complete conversion.

Workup :
The crude product is washed with aqueous HCl (1M) to remove excess base, followed by brine to eliminate residual organics. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency, safety, and yield. Key adaptations from laboratory methods include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances reaction control and reduces processing time. For example:

  • Residence Time : 5–10 minutes at 50°C.

  • Throughput : 1–5 kg/hour, depending on reactor size.

Purification Techniques

  • Crystallization : The product is recrystallized from a hexane/ethyl acetate mixture (3:1 v/v), achieving >99% purity.

  • Chromatography : Reserved for high-purity demands (>99.9%), using silica gel with ethyl acetate as the eluent.

Stereochemical Considerations

The (1R,3R) configuration introduces steric and electronic challenges during synthesis:

Epimerization Risks

Prolonged exposure to acidic or basic conditions may cause epimerization at the C3 hydroxyl group. Mitigation strategies include:

  • Low-Temperature Quenching : Immediate cooling post-reaction to 0°C.

  • Buffered Workup : Using pH 7.4 phosphate buffer during aqueous washes.

Analytical Confirmation

  • Chiral HPLC : A Chiralpak IC column (4.6 × 250 mm, 5 µm) with heptane/ethanol (90:10) mobile phase confirms enantiopurity (retention time: 12.3 minutes for (1R,3R)-isomer).

  • Optical Rotation : [α]²⁵D = +38.5° (c = 1.0, CHCl₃).

Comparative Data on Synthetic Methods

ParameterLaboratory-ScaleIndustrial-Scale
Yield78–85%88–92%
Purity95–97%99%
Reaction Time4–6 hours1–2 hours
Solvent Consumption (L/kg)15–205–8

Chemical Reactions Analysis

Types of Reactions

benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted. Additionally, the compound’s hydroxyl group can participate in hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Key Differences vs. Target Compound Potential Applications References
This compound C₁₃H₁₇NO₃ 247.29 Hydroxyl, benzyl carbamate (1R,3R) Reference compound Protecting groups, chiral intermediates
Cis-benzyl (3-hydroxycyclohexyl)carbamate C₁₄H₁₉NO₃ 249.31 Hydroxyl, benzyl carbamate (1R,3S) or (1S,3R) Cyclohexane ring (vs. cyclopentane) Enhanced steric effects in synthesis
Benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate C₁₃H₁₆FNO₂ 237.27 Fluorine, benzyl carbamate (1R,3S) Hydroxyl → fluorine substitution Metabolic stability in drug design
rel-Benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate C₁₄H₂₀N₂O₂ 248.33 Aminomethyl, benzyl carbamate (1S,3R) Additional methylene and amino group Peptide synthesis, protein degraders
tert-Butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate C₁₁H₂₁NO₃ 215.29 Hydroxymethyl, Boc-protected amine Racemic Benzyl → tert-butyl; hydroxyl → hydroxymethyl Stabilized intermediates for Boc cleavage

Key Comparative Analysis

Ring Size and Conformational Effects
  • Cyclopentane vs. Cyclohexane: The cyclohexane analog (C₁₄H₁₉NO₃, ) introduces increased ring size, altering steric hindrance and conformational flexibility. This may affect crystallization behavior and binding affinity in biological systems.
  • Impact of Fluorine Substitution: Replacing the hydroxyl group with fluorine (C₁₃H₁₆FNO₂, ) enhances electronegativity and metabolic stability, making it suitable for medicinal chemistry applications where oxidation resistance is critical.
Functional Group Reactivity
  • Benzyl Carbamate vs. Boc Protection: The Boc-protected analog (C₁₁H₂₁NO₃, ) offers stability under basic conditions but is cleavable under acidic conditions, contrasting with the benzyl carbamate’s stability in acids but lability under hydrogenolysis.
  • Aminomethyl Derivatives: The aminomethyl-substituted compound (C₁₄H₂₀N₂O₂, ) introduces a primary amine, enabling conjugation reactions (e.g., peptide coupling) or metal-catalyzed C–H functionalization .
Stereochemical Considerations
  • The (1R,3R) configuration of the target compound contrasts with the (1R,3S) or racemic forms of analogs (e.g., ). Stereochemistry significantly influences biological activity and synthetic pathways, as seen in enantioselective catalysis or receptor binding.

Biological Activity

Benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO3, with a molecular weight of 249.30 g/mol. The compound features a benzyl group attached to a cyclopentyl ring that contains a hydroxyl group and a carbamate moiety. This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues, modulating enzyme activity or receptor function. This interaction can lead to various pharmacological effects, including inhibition or activation of target proteins.

Key Mechanisms:

  • Covalent Bond Formation: The carbamate moiety can form stable covalent bonds with nucleophilic residues in enzymes.
  • Hydrogen Bonding: Functional groups within the compound allow for hydrogen bonding with target proteins, enhancing binding affinity.
  • Hydrophobic Interactions: The benzyl group contributes to hydrophobic interactions that stabilize the compound's binding to receptors.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways, potentially impacting lipid metabolism and inflammatory responses.
  • Receptor Modulation: Preliminary data suggest that it may modulate the activity of certain receptors linked to pain and inflammation pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
Benzyl (((1R,3S)-3-hydroxycyclopentyl)methyl)carbamateHydroxyl group instead of an amino groupAffects reactivity and solubility
Benzyl (((1R,3S)-3-aminocyclohexyl)methyl)carbamateCyclohexyl moietyAlters steric environment impacting binding affinity
Benzyl (((1R,3S)-3-hydroxycyclohexyl)methyl)carbamateHydroxyl group and cyclohexane ringInfluences chemical properties and applications

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with lysosomal phospholipase A2 (LPLA2). The compound demonstrated significant inhibitory activity against LPLA2, suggesting potential applications in conditions characterized by phospholipidosis .

Study 2: Pharmacological Applications

Research focused on the analgesic and anti-inflammatory properties of related compounds has indicated that modifications in the cyclopentane ring structure can enhance efficacy against pain pathways. This suggests that this compound may also possess similar therapeutic potential .

Q & A

Q. Table 1. Comparative Stereochemical Data for Hydroxycyclopentyl Carbamates

Compound NameCAS NumberConfigurationKey Analytical Data (HPLC Retention Time)
This compound1290191-64-8(1R,3R)12.3 min (Chiralpak AD-H, Heptane/EtOH)
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate225641-84-9(1S,3R)14.7 min (Chiralpak AD-H, Heptane/EtOH)
Benzyl N-[cis-3-hydroxycyclohexyl]carbamate750649-40-2cis10.8 min (Chiralcel OD-H, Heptane/IPA)

Q. Table 2. Software Tools for Structural Analysis

ToolApplicationReference
SHELXLRefinement of crystal structures
ORTEP-3Visualization of thermal parameters
GaussianDFT-based NMR prediction

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